

Spectroscopic Data of Fructone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fructone** (ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate), a key fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **Fructone**. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data

A predicted ¹H NMR spectrum of **Fructone** reveals key proton environments within the molecule. The data, typically acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, is summarized in Table 1.[1]

Table 1: ¹H NMR Spectroscopic Data for **Fructone**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.15	Triplet (t)	3H	-OCH ₂ CH ₃
1.39	Singlet (s)	3H	-C(CH₃)-
2.88	Singlet (s)	2H	-CH₂COO-
3.90	Multiplet (m)	4H	-OCH ₂ CH ₂ O-
4.13	Quartet (q)	2H	-OCH₂CH₃

¹³C NMR Data

The ¹³C NMR spectrum of **Fructone**, also typically recorded in CDCl₃, shows eight distinct carbon signals, consistent with the molecule's structure. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A ¹³C-APT NMR spectrum confirms the presence of these signals.[1]

Table 2: 13C NMR Spectroscopic Data for Fructone

Chemical Shift (δ) ppm	Carbon Type	Assignment
14.1	CH₃	-OCH₂CH₃
24.2	CH₃	-C(CH₃)-
44.5	CH ₂	-CH₂COO-
60.5	CH ₂	-OCH₂CH₃
64.3	CH ₂	-OCH2CH2O-
109.5	С	-C(CH₃)-
170.8	С	-COO-

Experimental Protocol for NMR Spectroscopy



Sample Preparation: A sample for NMR analysis is typically prepared by dissolving approximately 15-20 mg of **Fructone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 or equivalent.
- Frequency: 400 MHz for ¹H and 100 MHz for ¹³C.[1]
- Solvent: CDCl3.[1]
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Pulse Programs: Standard pulse sequences for ¹H, ¹³C, and DEPT/APT experiments are utilized.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **Fructone**. The spectrum is characterized by strong absorption bands corresponding to the ester carbonyl group and C-O bonds.

IR Data

The characteristic IR absorption peaks for **Fructone** are presented in Table 3. This data is often obtained from a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.[1]

Table 3: Key IR Absorption Bands for Fructone



Wavenumber (cm ⁻¹)	Intensity	Assignment
2984, 2890	Medium	C-H stretching
1736	Strong	C=O stretching (ester)
1370	Medium	C-H bending
1049	Strong	C-O stretching

Experimental Protocol for IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of neat **Fructone** is placed directly onto the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) plates.

Instrumentation and Parameters:

- Spectrometer: Shimadzu IR Affinity-1 FT-IR spectrometer or equivalent.[1]
- Accessory: ATR accessory with a diamond or zinc selenide crystal.
- Scan Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Fructone**, aiding in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **Fructone**.

Mass Spectral Data

Under Electron Ionization (EI), **Fructone** undergoes fragmentation. The key mass-to-charge ratios (m/z) are listed in Table 4.

Table 4: Mass Spectrometry Data for **Fructone** (Electron Ionization)



m/z	Relative Intensity	Assignment
174	Low	[M] ⁺ (Molecular Ion)
159	Moderate	[M - CH ₃] ⁺
87	100 (Base Peak)	[C4H7O2] ⁺
43	High	[C ₂ H ₃ O] ⁺

The base peak at m/z 87 is a characteristic fragment of **Fructone**.

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of **Fructone** in a volatile organic solvent, such as dichloromethane or ethyl acetate, is prepared for injection into the GC-MS system.

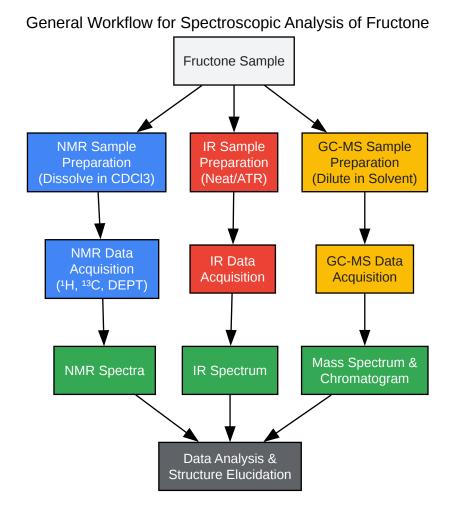
Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Mass Spectrometer: Agilent 5975C MS or equivalent.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS.
- · Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 280°C.
- Mass Range: Scanned from m/z 40 to 350.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of **Fructone**.





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References

- 1. rsc.org [rsc.org]
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